molecular formula C15H10N2O4 B11226157 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 33238-32-3

2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11226157
CAS No.: 33238-32-3
M. Wt: 282.25 g/mol
InChI Key: GFEUVENJTFIBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate substituted aniline derivative. The reaction is carried out in a solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-nitroisoindoline-1,3-dione
  • 2-(2-nitrophenyl)methylisoindole-1,3-dione
  • N-o-nitrobenzyl-phthalimide

Uniqueness

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its nitro group enhances its reactivity, making it a valuable compound for various applications .

Properties

CAS No.

33238-32-3

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c1-9-6-7-10(17(20)21)8-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3

InChI Key

GFEUVENJTFIBRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.